1-(5-Bromothiazol-2-yl)cyclobutan-1-amine chemical properties
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. Heterocyclic compounds, particularly those incorporating thiazole and its derivatives, have consistently demonstrated a broad spectrum of biological activities, making them a focal point of intensive research.[1][2][3][4] This guide provides a comprehensive technical overview of a unique molecular entity: 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine. While direct literature on this specific compound is sparse, this document synthesizes available data on its constituent moieties—the 5-bromothiazole and the 2-aminocyclobutane scaffolds—to offer a predictive yet authoritative perspective on its chemical properties, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a heterocyclic compound featuring a 5-brominated thiazole ring linked at the 2-position to a cyclobutane ring bearing a primary amine. This unique combination of a reactive aromatic halide, a nucleophilic primary amine, and a strained cyclobutane ring bestows upon it a distinct chemical character with significant potential for further functionalization.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂S | Calculated |
| Molecular Weight | 233.13 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5] (by analogy) |
| logP (Predicted) | 1.9253 | [5] (by analogy) |
| Hydrogen Bond Donors | 1 | [5] (by analogy) |
| Hydrogen Bond Acceptors | 3 | [5] (by analogy) |
| Rotatable Bonds | 1 | [5] (by analogy) |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[6] |
Proposed Synthesis and Manufacturing
Proposed Synthetic Workflow
Caption: A plausible synthetic pathway to 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-1-aminocyclobutanecarbonitrile
-
To a solution of cyclobutanone in methanol, add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the product with an organic solvent and purify by column chromatography to yield 1-aminocyclobutanecarbonitrile.
-
Protect the amine with a Boc group using di-tert-butyl dicarbonate to yield N-Boc-1-aminocyclobutanecarbonitrile.
Step 2: Formation of the Thiazole Ring
-
A more direct approach to a 2-substituted thiazole can be achieved via a modified Hantzsch synthesis.[7]
-
React N-Boc-1-aminocyclobutanecarbonitrile with a suitable thiophile, such as thiourea, in the presence of an α-haloketone.
-
Alternatively, a palladium-catalyzed cross-coupling reaction between a suitable cyclobutane-derived organometallic reagent and 2,5-dibromothiazole could be employed.
Step 3: Deprotection
-
The Boc-protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.
Chemical Reactivity and Stability
The reactivity of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is dictated by the interplay of its three key functional components: the primary amine, the 5-bromothiazole ring, and the cyclobutane core.
Caption: Reactivity map of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine.
Reactivity of the Primary Amine
The primary amine on the cyclobutane ring is a potent nucleophile and a site for extensive derivatization.
-
N-Acylation: The amine can readily react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for introducing diverse functionalities and modulating the compound's physicochemical properties.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can be used to introduce alkyl groups on the nitrogen atom.
-
Schiff Base Formation: Condensation with aldehydes or ketones will form the corresponding imines (Schiff bases), which can be further reduced to secondary amines.
Reactivity of the 5-Bromothiazole Ring
The bromine atom at the 5-position of the thiazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.
-
Buchwald-Hartwig Amination: This reaction enables the coupling of amines to the thiazole ring, providing access to 5-amino-thiazole derivatives.
-
Sonogashira Coupling: The formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne can be achieved using a palladium catalyst and a copper(I) co-catalyst.
-
Heck Reaction: This reaction facilitates the coupling of the thiazole with alkenes.
Stability and Storage
Based on safety data for related brominated and aminated heterocyclic compounds, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is expected to be stable under standard laboratory conditions.[8][9] However, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Potential Applications and Biological Significance
The thiazole moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The 2-aminothiazole scaffold, in particular, is a key structural motif in many biologically active molecules.[2][6][10][11][12]
The incorporation of a cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional character that can be advantageous for binding to biological targets. Cyclobutane derivatives have been explored as potent antagonists for various receptors.[13]
Given these precedents, 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it could serve as a scaffold for the development of inhibitors of enzymes such as monoacylglycerol lipase (MAGL), as has been suggested for other 5-bromo-2-aminothiazoles.[14]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is not available, the safety precautions for handling this compound can be inferred from the data for structurally related chemicals, such as 2-amino-5-bromothiazole and other brominated heterocyclic compounds.[8][9][15][16]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Wash hands thoroughly after handling.[8]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[8][16]
-
If swallowed, seek immediate medical attention.[8]
-
Conclusion
1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a promising and versatile chemical entity with significant potential for applications in drug discovery and medicinal chemistry. Its unique structural features—a reactive brominated thiazole ring, a nucleophilic primary amine, and a conformationally constrained cyclobutane scaffold—offer multiple avenues for chemical modification and the generation of diverse compound libraries. While further experimental validation of its properties and reactivity is warranted, this in-depth technical guide, based on the synthesis of available data and established chemical principles, provides a solid foundation for researchers and scientists to explore the potential of this novel molecule.
References
-
Benchchem. An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chlorobenzo[d]thiazole. 17
-
CymitQuimica. 2-Amino-5-bromothiazole. 6
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
CymitQuimica. Safety Data Sheet. 8
-
Chemsrc. 5-Bromothiazole | CAS#:3034-55-7. 18
-
CymitQuimica. CAS 3034-48-8: 2-Bromo-5-nitrothiazole. 19
-
Fisher Scientific. SAFETY DATA SHEET. 9
-
ChemScene. (S)-1-(5-Bromothiazol-2-yl)ethan-1-amine. 5
-
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. 1
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 15
-
Fisher Scientific. SAFETY DATA SHEET. 16
-
Zhang, X., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. 13
-
ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. 14
-
ResearchGate. Scoping of the 2-substituted thiazole formation. a. 7
-
Research Journal of Pharmacy and Technology. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. 10
-
J&K Scientific. 5-Bromothiazole | 3034-55-7. 20
-
ResearchGate. Scoping of the 2-substituted thiazole formation. a (continued). 21
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. 11
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2
-
NextSDS. 1-(2-amino-1,3-thiazol-5-yl)cyclobutan-1-ol — Chemical Substance Information. 22
-
Organic Chemistry Portal. Cyclobutane synthesis. 23
-
PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. 3
-
NextSDS. 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine — Chemical Substance Information. 24
-
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). 4
-
Sigma-Aldrich. 2-Amino-5-bromothiazole 97 61296-22-8.
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). 12
Sources
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemscene.com [chemscene.com]
- 6. CAS 3034-22-8: 2-Amino-5-bromothiazole | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jocpr.com [jocpr.com]
- 12. sjpas.com [sjpas.com]
- 13. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 5-Bromothiazole | CAS#:3034-55-7 | Chemsrc [chemsrc.com]
- 19. CAS 3034-48-8: 2-Bromo-5-nitrothiazole | CymitQuimica [cymitquimica.com]
- 20. jk-sci.com [jk-sci.com]
- 21. researchgate.net [researchgate.net]
- 22. nextsds.com [nextsds.com]
- 23. Cyclobutane synthesis [organic-chemistry.org]
- 24. nextsds.com [nextsds.com]
